molecular formula C26H25NO4S B2448708 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide CAS No. 923191-90-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide

Cat. No.: B2448708
CAS No.: 923191-90-6
M. Wt: 447.55
InChI Key: GIRGUUSKIBFCFP-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C26H25NO4S This compound features a chromen-4-one core structure substituted with a tert-butylphenyl group and a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-5-12-21(13-6-17)32(29,30)27-20-11-14-24-22(15-20)23(28)16-25(31-24)18-7-9-19(10-8-18)26(2,3)4/h5-16,27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRGUUSKIBFCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide is unique due to its combination of a chromen-4-one core, tert-butylphenyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its effects on cellular mechanisms and pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25NO4SC_{26}H_{25}NO_4S with a molecular weight of approximately 447.5 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity by facilitating cell membrane penetration.

PropertyValue
Molecular FormulaC26H25NO4SC_{26}H_{25}NO_4S
Molecular Weight447.5 g/mol
CAS Number923191-90-6

Target of Action

This compound primarily targets mitochondrial complex II .

Mode of Action

The compound binds to mitochondrial complex II, inhibiting its function. This inhibition disrupts the electron transport chain and the citric acid cycle, leading to decreased ATP production and increased oxidative stress within cells.

Biochemical Pathways

By affecting mitochondrial function, this compound may alter various biochemical pathways, including:

  • Energy Metabolism: Reduced ATP synthesis can impair cellular energy metabolism.
  • Reactive Oxygen Species (ROS) Production: Inhibition may lead to increased ROS levels, contributing to oxidative damage.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro.
  • Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative damage.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

The mechanism involved apoptosis induction as evidenced by increased caspase activity and PARP cleavage.

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound (50 µM)5030

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